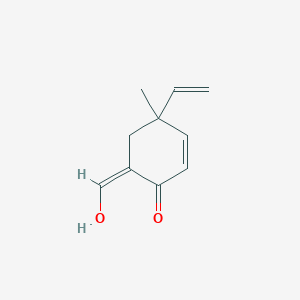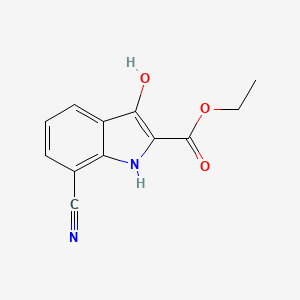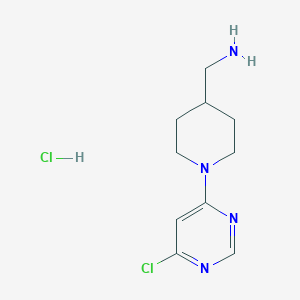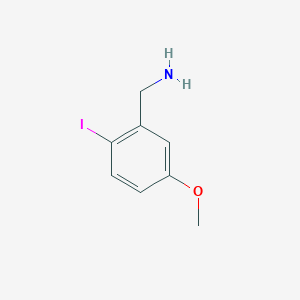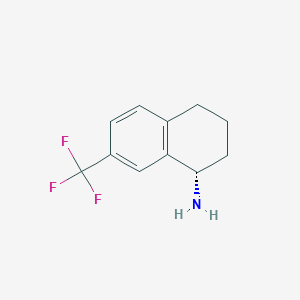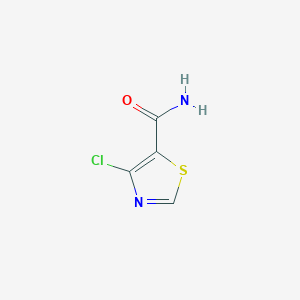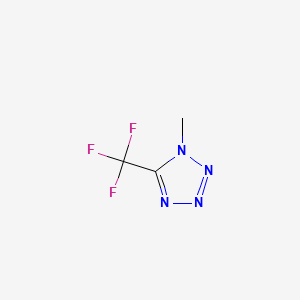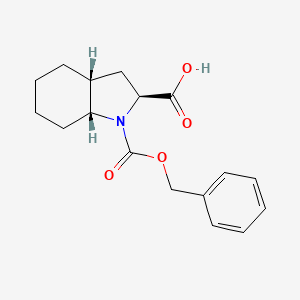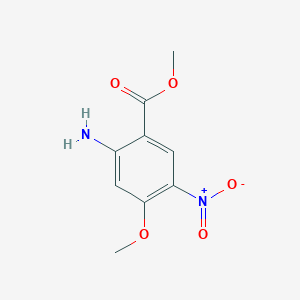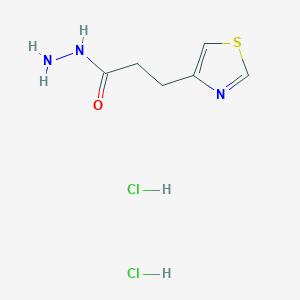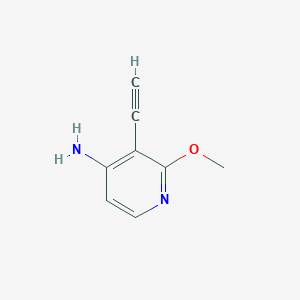
Ethyl 2,4,6-tribromo-3-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,4,6-tribromo-3-hydroxybenzoate is an organic compound that belongs to the class of brominated hydroxybenzoates It is characterized by the presence of three bromine atoms, a hydroxy group, and an ethyl ester group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2,4,6-tribromo-3-hydroxybenzoate can be synthesized through a multi-step process starting from benzoic acid. The general synthetic route involves:
Bromination: Benzoic acid is subjected to bromination using a brominating agent such as bromine in the presence of a catalyst like iron or aluminum bromide. This introduces bromine atoms at the 2, 4, and 6 positions of the benzoic acid ring.
Hydroxylation: The brominated benzoic acid is then hydroxylated at the 3 position using a hydroxylating agent such as sodium hydroxide or hydrogen peroxide.
Esterification: The resulting 2,4,6-tribromo-3-hydroxybenzoic acid is esterified with ethanol in the presence of an acid catalyst like sulfuric acid to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using continuous flow reactors to ensure efficient bromination of benzoic acid.
Automated Hydroxylation: Employing automated systems for the hydroxylation step to maintain consistency and yield.
Batch Esterification: Conducting esterification in large batch reactors with precise control over reaction conditions to maximize product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,4,6-tribromo-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atoms can be selectively reduced to hydrogen using reducing agents such as zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Zinc in acetic acid.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ethyl 2,4,6-tribromo-3-oxobenzoate.
Reduction: Formation of ethyl 3-hydroxybenzoate.
Substitution: Formation of ethyl 2,4,6-trimethoxy-3-hydroxybenzoate.
Applications De Recherche Scientifique
Ethyl 2,4,6-tribromo-3-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of brominated aromatic compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of bromine atoms, which are known to enhance biological activity.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacological properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals[][6].
Mécanisme D'action
The mechanism of action of ethyl 2,4,6-tribromo-3-hydroxybenzoate involves its interaction with biological targets through its bromine atoms and hydroxy group. The bromine atoms can form halogen bonds with biological macromolecules, while the hydroxy group can participate in hydrogen bonding. These interactions can disrupt the function of enzymes and proteins, leading to antimicrobial and other biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2,4,6-tribromo-3-oxobenzoate: Similar structure but with a carbonyl group instead of a hydroxy group.
Ethyl 2,4,6-trimethoxy-3-hydroxybenzoate: Similar structure but with methoxy groups instead of bromine atoms.
Ethyl 3-hydroxybenzoate: Similar structure but without bromine atoms.
Uniqueness
Ethyl 2,4,6-tribromo-3-hydroxybenzoate is unique due to the presence of three bromine atoms, which impart distinct chemical and biological properties. The combination of bromine atoms and a hydroxy group makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H7Br3O3 |
|---|---|
Poids moléculaire |
402.86 g/mol |
Nom IUPAC |
ethyl 2,4,6-tribromo-3-hydroxybenzoate |
InChI |
InChI=1S/C9H7Br3O3/c1-2-15-9(14)6-4(10)3-5(11)8(13)7(6)12/h3,13H,2H2,1H3 |
Clé InChI |
VVZVYNBUALMMLT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(C=C1Br)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


